molecular formula C15H10O5 B1667712 Baicalein CAS No. 491-67-8

Baicalein

Cat. No.: B1667712
CAS No.: 491-67-8
M. Wt: 270.24 g/mol
InChI Key: FXNFHKRTJBSTCS-UHFFFAOYSA-N
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Mechanism of Action

Baicalein is a bioactive flavonoid derived from the root of Scutellaria baicalensis Georgi, exhibiting a wide range of pharmacological activities .

Target of Action

This compound’s primary targets include TP53 , AKT1 , ALB , CASP3 , and HSP90AA1 . These targets play crucial roles in various cellular processes, including cell cycle regulation, apoptosis, and protein homeostasis .

Mode of Action

This compound interacts with its targets to induce various cellular changes. For instance, it has been shown to upregulate TP53 expression and downregulate CDK2 and Cyclin E1 expression, leading to cell cycle arrest . It also directly binds to TP53, further enhancing its effect .

Biochemical Pathways

This compound affects several biochemical pathways. The KEGG pathway enrichment analysis unveiled 159 signaling pathways, mainly involved in Pathways in cancer, prostate cancer, AGE-RAGE signaling pathway in diabetic complications, TP53 signaling pathway, and PI3K-Akt signaling pathway . These pathways are critical for cell proliferation, apoptosis, and other cellular functions .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, contribute to its bioavailability . Its smaller size and high lipophilicity allow for fast absorption and improved ability to penetrate cells .

Result of Action

This compound exerts various molecular and cellular effects. It has been shown to scavenge intracellular reactive oxygen species (ROS) and inhibit H2O2-induced DNA damage . It also induces cell death, inhibits cell proliferation, blocks tumor blood vessel formation, inhibits cell invasion, and metastasis, as well as regulates the tumor microenvironment .

Biochemical Analysis

Biochemical Properties

Baicalein interacts with various enzymes, proteins, and other biomolecules. It inhibits the thymic stromal lymphopoietin (TSLP)/TSLP receptor (TSLPR) signaling pathways . It also has the ability to inhibit aggregation of human Tau protein .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been found to inhibit heparin-induced Tau aggregation , which is significant in the context of Alzheimer’s disease.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits the TSLP/TSLPR signaling pathways and prevents Tau aggregation .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to improve the plasma exposure of itself in mouse animal studies . This suggests its stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Comprehensive in vitro and in vivo studies have identified it as a prodrug candidate that improved the plasma exposure of this compound in mouse animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to baicalin, the aglycone form, by β-glucuronidase produced by intestinal microbiota . Once absorbed, this compound undergoes extensive first-pass glucuronidation to baicalin or other glucuronide conjugates in both the liver and intestine .

Chemical Reactions Analysis

Types of Reactions

Baicalein undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be rapidly metabolized to baicalin and this compound-6-O-glucuronide in vivo .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of this compound .

Major Products Formed

The major products formed from the reactions of this compound include baicalin, this compound-6-O-glucuronide, and various methylated derivatives like oroxylin A and negletein .

Comparison with Similar Compounds

Baicalein is often compared with other flavonoids like baicalin, wogonin, and oroxylin A. While baicalin is a glycoside form of this compound with greater water solubility and bioavailability, this compound itself has shown superior pharmacological activity in some studies . Oroxylin A and negletein are methylated derivatives of this compound, each with unique pharmacological properties .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and wide range of biological activities make it a valuable subject of scientific research and industrial applications.

Properties

IUPAC Name

5,6,7-trihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-7,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNFHKRTJBSTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022389
Record name Baicalein
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-67-8
Record name Baicalein
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Record name Baicalein
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Record name Baicalein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16101
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Record name baicalein
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Record name Baicalein
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Record name Baicalein
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Record name BAICALEIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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